Home > Products > Screening Compounds P76126 > (+)-(Trans)-dorzolamide
(+)-(Trans)-dorzolamide - 120279-95-0

(+)-(Trans)-dorzolamide

Catalog Number: EVT-373865
CAS Number: 120279-95-0
Molecular Formula: C10H16N2O4S3
Molecular Weight: 324.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

(+)-(Trans)-Dorzolamide, systematically named (4S)-trans-4-ethylammonio-6-methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-2-sulfonamide 7,7-dioxide, is a synthetic compound belonging to a class of drugs called carbonic anhydrase inhibitors (CAIs) []. It is a chiral molecule with a specific stereochemistry denoted by the (+)-(trans) configuration. While dorzolamide is widely studied for its therapeutic applications, particularly in glaucoma treatment, this analysis will focus solely on its applications in scientific research outside of clinical settings.

Future Directions
  • Exploring its Potential in other Diseases: Given its ability to modulate carbonic anhydrase activity, further research could investigate its potential therapeutic benefits in other conditions where this enzyme plays a role, such as cancer, epilepsy, and obesity [].

(4S,6S)-Methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-ol-7,7-dioxide

Compound Description: This compound is a key intermediate in the synthesis of (+)-(Trans)-dorzolamide. [] Its structure was confirmed by single-crystal X-ray analysis. []

Relevance: This compound is a direct precursor to (+)-(Trans)-dorzolamide in the synthetic pathway. [] It shares the core thieno[2,3-b]thiopyran-7,7-dioxide structure with (+)-(Trans)-dorzolamide, differing only in the substituent at the 4-position.

(6S)-6-Methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-yl acetate

Compound Description: This compound serves as a starting material in the synthesis of (4S,6S)-Methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-ol-7,7-dioxide, a key intermediate for (+)-(Trans)-dorzolamide. [] It exists as a mixture of cis and trans diastereomers. []

Relevance: This compound is structurally similar to (+)-(Trans)-dorzolamide, containing the same thieno[2,3-b]thiopyran core structure. [] It differs from (+)-(Trans)-dorzolamide in the oxidation state of the sulfur atoms in the ring system, the substituent at the 4-position, and the presence of a methyl group at the 6-position.

Relevance: This compound represents an earlier stage intermediate in the synthetic route towards (+)-(Trans)-dorzolamide. [] It incorporates the thiophene ring and the sulfur linker present in the core structure of (+)-(Trans)-dorzolamide.

Timolol Maleate

Compound Description: Timolol maleate is a nonselective beta-adrenergic receptor antagonist used to treat glaucoma. [, , , , , ] It reduces elevated and normal intraocular pressure (IOP). [] Timolol maleate is frequently co-administered with (+)-(Trans)-dorzolamide for enhanced IOP reduction in glaucoma treatment. [, , , , , ]

Relevance: Although not structurally related, Timolol Maleate is often used in combination with (+)-(Trans)-dorzolamide due to their shared therapeutic target: reducing IOP in glaucoma treatment. [, , , , , ]

Brinzolamide

Compound Description: Brinzolamide is another carbonic anhydrase inhibitor used in the treatment of glaucoma. [, ] Similar to (+)-(Trans)-dorzolamide, it works by reducing the production of aqueous humor, thus lowering IOP. [, ]

Relevance: Brinzolamide shares the same mechanism of action as (+)-(Trans)-dorzolamide, inhibiting carbonic anhydrase to lower IOP. [, ] Both drugs belong to the same pharmacological class and are used for managing glaucoma.

Acetazolamide

Compound Description: Acetazolamide is a carbonic anhydrase inhibitor used to treat glaucoma and other conditions. [, ] Like (+)-(Trans)-dorzolamide, it functions by reducing aqueous humor production. [, ]

Relevance: Acetazolamide shares the same mechanism of action and therapeutic application as (+)-(Trans)-dorzolamide, both acting as carbonic anhydrase inhibitors for glaucoma treatment. [, ] They belong to the same drug class but differ structurally.

Overview

(+)-(Trans)-dorzolamide is a carbonic anhydrase inhibitor primarily used in the treatment of glaucoma and ocular hypertension. It is a sulfonamide derivative that works by reducing intraocular pressure through the inhibition of carbonic anhydrase enzymes, which play a critical role in the production of aqueous humor in the eye. This compound exists as two stereoisomers: the trans and cis forms, with the trans form being pharmacologically active.

Source

Dorzolamide was first synthesized in the late 1980s and has since been developed into various formulations, including eye drops. The compound is derived from thienothiopyran-4-ol-7,7-dioxide, which serves as a key intermediate in its synthesis .

Classification

Dorzolamide falls under the category of carbonic anhydrase inhibitors. It is classified as a sulfonamide, specifically a thienothiopyran derivative, and is recognized for its ability to lower intraocular pressure by inhibiting the enzyme carbonic anhydrase II .

Synthesis Analysis

Methods

The synthesis of (+)-(trans)-dorzolamide involves several key steps, often beginning with the preparation of diastereoisomeric mixtures of thienothiopyran derivatives. A notable method includes stereoselective solvolysis, where an acetate ester undergoes solvolysis in an acetone/phosphate buffer mixture, yielding the desired trans isomer .

Technical Details

  1. Starting Materials: The synthesis typically starts with diastereomeric mixtures of (6S)-6-methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-yl acetate.
  2. Solvolysis Reaction: The acetate undergoes a stereoselective solvolysis via an SN1-like pathway, resulting in a high yield of the trans isomer.
  3. Purification: The trans isomer can be isolated through crystallization techniques or chromatographic methods to ensure purity before formulation .
Molecular Structure Analysis

Structure

The molecular structure of (+)-(trans)-dorzolamide features a thienothiopyran core with sulfonamide functional groups. Its chemical formula is C10H12N2O4SC_{10}H_{12}N_2O_4S, and it contains both chiral centers that contribute to its stereochemistry.

Data

  • Molecular Weight: Approximately 240.28 g/mol.
  • Structural Formula: The compound exhibits specific stereochemistry at its chiral centers, which is crucial for its biological activity.
Chemical Reactions Analysis

Reactions

Dorzolamide undergoes various chemical reactions typical for sulfonamides, including:

  1. Acid-Base Reactions: The sulfonamide group can react with bases to form salts.
  2. Hydrolysis: In aqueous environments, dorzolamide can hydrolyze, affecting its stability and efficacy.
  3. Stereoselective Reactions: The compound's synthesis involves stereoselective reactions that favor the formation of the trans isomer over the cis form .

Technical Details

The synthesis employs techniques such as lipase-catalyzed hydrolysis and controlled acid-catalyzed epimerization to manipulate diastereomer ratios effectively .

Mechanism of Action

Process

Dorzolamide inhibits carbonic anhydrase II by binding to the enzyme's active site, leading to decreased bicarbonate production and subsequently reduced aqueous humor secretion. This mechanism lowers intraocular pressure in patients with glaucoma.

Data

  • Inhibition Constant (Ki): The potency of dorzolamide as an inhibitor can be quantified by its inhibition constant, which reflects its affinity for carbonic anhydrase enzymes .
Physical and Chemical Properties Analysis

Physical Properties

Chemical Properties

  • pKa: The pKa values indicate that dorzolamide behaves as a weak acid.
  • Stability: The compound exhibits stability under standard storage conditions but may degrade under extreme pH or temperature conditions .
Applications

Scientific Uses

Dorzolamide is primarily used in ophthalmology for:

  • Glaucoma Treatment: It effectively lowers intraocular pressure when used alone or in combination with other medications.
  • Research Applications: Studies on dorzolamide contribute to understanding carbonic anhydrase inhibitors' roles in various physiological processes and potential therapeutic uses beyond ophthalmology .
Introduction

Overview of Carbonic Anhydrase Inhibitors in Ophthalmology

Carbonic anhydrase inhibitors (CAIs) represent a cornerstone in managing ocular hypertension and glaucoma by targeting aqueous humor production. The ciliary process relies on carbonic anhydrase isoenzyme II (CA-II), which catalyzes the reversible hydration of CO₂ to bicarbonate (HCO₃⁻) and protons (H⁺). This reaction drives ionic transport mechanisms, facilitating fluid movement and aqueous humor secretion [1] [3]. Systemic CAIs like acetazolamide, introduced in 1954, demonstrated potent intraocular pressure (IOP) reduction but were plagued by significant off-target effects, including metabolic acidosis, fatigue, and nephrolithiasis, due to non-selective inhibition of ubiquitous CA isoforms [1] [5].

The advent of topically administered CAIs in the 1990s revolutionized therapy by achieving therapeutic concentrations locally while minimizing systemic exposure. Dorzolamide and brinzolamide inhibit CA-II in the ciliary epithelium with 4000-fold selectivity over CA-I, reducing aqueous humor inflow by 15–20% and lowering IOP by 4–6 mmHg at peak efficacy [3] [5] [8]. This targeted action circumvented the dose-limiting toxicities of oral agents, positioning topical CAIs as viable monotherapy or adjuncts to β-blockers and prostaglandin analogs [6] [9].

Table 1: Key Carbonic Anhydrase Isoenzymes and Ocular Relevance

IsoenzymeTissue DistributionInhibition Constant (Kᵢ) of Dorzolamide (nM)Role in Aqueous Humor Dynamics
CA-IErythrocytes, GI tract~600,000Minimal
CA-IICiliary epithelium, RBCs~0.36Bicarbonate-driven fluid secretion
CA-IVEndothelial membranes~17,000Fluid homeostasis (minor role)

Data synthesized from [3] [8]

Significance of Stereochemistry in Drug Efficacy: The Case of (+)-(trans)-Dorzolamide

Dorzolamide’s clinical efficacy is inextricably linked to its defined (4S,6S)-stereochemistry, which optimizes molecular recognition of CA-II’s active site. The trans-configuration positions the thiopyran ring sulfonamide and ethylamino side chain in a spatial orientation complementary to CA-II’s zinc-containing catalytic pocket. X-ray crystallography confirms that the (S,S)-enantiomer forms three critical hydrogen bonds with residues Thr199, Thr200, and Gln92, while its hydrophobic moieties interact with Val121 and Phe131 [2] [4]. This precise docking enables a sub-nanomolar inhibition constant (Kᵢ = 0.36 nM) – a >10,000-fold enhancement over the (4R,6R)-isomer [3] [4].

Synthetic routes to dorzolamide underscore the challenges of stereocontrol. Early commercial synthesis relied on kinetic resolution of racemic intermediates using Candida antarctica lipase B. However, a breakthrough emerged via stereoselective solvolysis: treating cis/trans-acetate esters with acetone/phosphate buffer induces an SN1-like reaction where the carbocation intermediate is stereoselectively quenched by water, yielding the (4S,6S)-diol precursor in >90% diastereomeric excess. This pathway capitalizes on the thienothiopyran ring’s resonance stabilization to favor the transition state leading to the therapeutically active isomer [2].

Table 2: Impact of Stereochemistry on Dorzolamide’s Pharmacological Profile

StereoisomerRelative CA-II Binding AffinityIOP Reduction Efficacy (vs. baseline)Metabolic Stability
(4S,6S)-enantiomer1.0 (reference)20–25%High
(4R,6R)-enantiomer>10,000-fold weakerNegligibleModerate
meso-isomer~300-fold weaker5–8%Low

Data derived from [2] [3] [4]

Historical Context and Evolution of Topical Ocular Hypotensive Agents

The development of dorzolamide epitomizes the transition from serendipitous discovery to rational drug design. Before 1995, glaucoma management relied on non-selective agents: pilocarpine (1877) caused miosis and blurred vision; timolol (1978) risked bronchospasm and bradycardia; and oral acetazolamide induced systemic acidosis [5] [10]. Merck scientists pioneered structure-based optimization by modifying the lead compound L-643,799, a thiophene sulfonamide with suboptimal corneal penetration. Introducing the 6-methylthiopyran moiety enhanced lipid solubility while retaining CA-II affinity, and the trans-(S,S)-configuration maximized inhibitory potency. This yielded dorzolamide hydrochloride, the first FDA-approved topical CAI (1994) [4] [10].

Dorzolamide’s success catalyzed innovations in combination therapies. Fixed-dose products like Cosopt® (dorzolamide + timolol, 1998) and Combigan® (brimonidine + timolol, 2007) emerged to improve adherence and efficacy. Beyond glaucoma, dorzolamide’s CA inhibition shows promise for novel indications, including Helicobacter pylori infections and oseltamivir-resistant influenza, underscoring its structural versatility [2] [3].

Table 3: Milestones in Topical CAI Development

YearDevelopmentSignificance
1954Acetazolamide (oral) introducedFirst systemic CAI; validated CA inhibition for IOP reduction
1989Dorzolamide structure patented by MerckFirst rationally designed topical CAI scaffold
1994FDA approval of dorzolamide (Trusopt®)Validated topical CA inhibition with minimal systemic exposure
1998Brinzolamide (Azopt®) launchedSuspension formulation reduced ocular irritation
2000sStereoselective solvolysis route optimizedEnabled economical production of enantiopure drug substance

Data compiled from [2] [4] [10]

Properties

CAS Number

120279-95-0

Product Name

(+)-(Trans)-dorzolamide

IUPAC Name

(4R,6R)-4-(ethylamino)-6-methyl-7,7-dioxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-2-sulfonamide

Molecular Formula

C10H16N2O4S3

Molecular Weight

324.4 g/mol

InChI

InChI=1S/C10H16N2O4S3/c1-3-12-8-4-6(2)18(13,14)10-7(8)5-9(17-10)19(11,15)16/h5-6,8,12H,3-4H2,1-2H3,(H2,11,15,16)/t6-,8-/m1/s1

InChI Key

IAVUPMFITXYVAF-HTRCEHHLSA-N

SMILES

CCNC1CC(S(=O)(=O)C2=C1C=C(S2)S(=O)(=O)N)C

Synonyms

4H-​Thieno[2,​3-​b]​thiopyran-​2-​sulfonamide, 4-​(ethylamino)​-​5,​6-​dihydro-​6-​methyl-​, 7,​7-​dioxide, (4R,​6R)​-

Canonical SMILES

CCNC1CC(S(=O)(=O)C2=C1C=C(S2)S(=O)(=O)N)C

Isomeric SMILES

CCN[C@@H]1C[C@H](S(=O)(=O)C2=C1C=C(S2)S(=O)(=O)N)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.